molecular formula C12H13FO3 B13919411 Tert-butyl 2-fluoro-3-formylbenzoate

Tert-butyl 2-fluoro-3-formylbenzoate

Cat. No.: B13919411
M. Wt: 224.23 g/mol
InChI Key: ROUJBCPYKGGKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-fluoro-3-formylbenzoate: is an organic compound with the molecular formula C12H13FO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the aromatic ring is substituted with a fluorine atom and a formyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-3-formylbenzoate typically involves the esterification of 2-fluoro-3-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-fluoro-3-formylbenzoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using organometallic reagents.

Major Products:

    Oxidation: 2-fluoro-3-formylbenzoic acid.

    Reduction: 2-fluoro-3-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 2-fluoro-3-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Its structural features make it a valuable scaffold for drug development.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-3-formylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity. The tert-butyl group provides steric hindrance, which can impact the compound’s binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

  • Tert-butyl 3-fluoro-4-formylbenzoate
  • Tert-butyl 2-fluoro-4-formylbenzoate
  • Tert-butyl 3,5-difluoro-4-formylbenzoate

Comparison: Tert-butyl 2-fluoro-3-formylbenzoate is unique due to the specific positioning of the fluorine and formyl groups on the aromatic ring. This arrangement influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and addition reactions, making it a valuable compound for targeted synthesis in organic chemistry.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

tert-butyl 2-fluoro-3-formylbenzoate

InChI

InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)9-6-4-5-8(7-14)10(9)13/h4-7H,1-3H3

InChI Key

ROUJBCPYKGGKCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.